molecular formula C12H14N2O4 B14486856 2-{[(2,2-Dimethyl-1,3-dioxolan-4-yl)oxy]methoxy}pyridine-3-carbonitrile CAS No. 66781-35-9

2-{[(2,2-Dimethyl-1,3-dioxolan-4-yl)oxy]methoxy}pyridine-3-carbonitrile

Cat. No.: B14486856
CAS No.: 66781-35-9
M. Wt: 250.25 g/mol
InChI Key: WIEDNEPPYAPWNN-UHFFFAOYSA-N
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Description

2-{[(2,2-Dimethyl-1,3-dioxolan-4-yl)oxy]methoxy}pyridine-3-carbonitrile is a complex organic compound that features a pyridine ring substituted with a carbonitrile group and a dioxolane moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(2,2-Dimethyl-1,3-dioxolan-4-yl)oxy]methoxy}pyridine-3-carbonitrile typically involves the reaction of 2,2-dimethyl-1,3-dioxolane-4-methanol with a suitable pyridine derivative under controlled conditions. The reaction is often catalyzed by acids or bases to facilitate the formation of the desired product. The reaction conditions, such as temperature, solvent, and reaction time, are optimized to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and efficiency. The purification of the final product is typically achieved through techniques such as crystallization, distillation, or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-{[(2,2-Dimethyl-1,3-dioxolan-4-yl)oxy]methoxy}pyridine-3-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert the carbonitrile group to other functional groups such as amines.

    Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions to introduce different substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine derivatives with additional oxygen-containing functional groups, while reduction can produce amine derivatives.

Scientific Research Applications

2-{[(2,2-Dimethyl-1,3-dioxolan-4-yl)oxy]methoxy}pyridine-3-carbonitrile has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions at the molecular level.

    Industry: Used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-{[(2,2-Dimethyl-1,3-dioxolan-4-yl)oxy]methoxy}pyridine-3-carbonitrile involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    2,2-Dimethyl-1,3-dioxolane-4-methanol: A related compound with a similar dioxolane moiety.

    Pyridine-3-carbonitrile: Shares the pyridine and carbonitrile functional groups.

Uniqueness

2-{[(2,2-Dimethyl-1,3-dioxolan-4-yl)oxy]methoxy}pyridine-3-carbonitrile is unique due to the combination of its dioxolane and pyridine-carbonitrile moieties. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds, making it a valuable tool in various research and industrial applications.

Properties

CAS No.

66781-35-9

Molecular Formula

C12H14N2O4

Molecular Weight

250.25 g/mol

IUPAC Name

2-[(2,2-dimethyl-1,3-dioxolan-4-yl)oxymethoxy]pyridine-3-carbonitrile

InChI

InChI=1S/C12H14N2O4/c1-12(2)17-7-10(18-12)15-8-16-11-9(6-13)4-3-5-14-11/h3-5,10H,7-8H2,1-2H3

InChI Key

WIEDNEPPYAPWNN-UHFFFAOYSA-N

Canonical SMILES

CC1(OCC(O1)OCOC2=C(C=CC=N2)C#N)C

Origin of Product

United States

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